molecular formula C16H13N5O4 B10979252 Methyl 4-{[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)carbamoyl]amino}benzoate

Methyl 4-{[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)carbamoyl]amino}benzoate

Cat. No.: B10979252
M. Wt: 339.31 g/mol
InChI Key: OEOYCGXLZGCPQA-UHFFFAOYSA-N
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Description

METHYL 4-({[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-6-YL)AMINO]CARBONYL}AMINO)BENZOATE is a complex organic compound that belongs to the class of benzotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-({[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-6-YL)AMINO]CARBONYL}AMINO)BENZOATE typically involves the cyclization of glycine-derived enamino amides. High yield and operational simplicity are key features of this synthetic procedure . The reaction conditions often include the use of Boc-deprotection conditions, which facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic processes and continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-({[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-6-YL)AMINO]CARBONYL}AMINO)BENZOATE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized benzotriazine derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

METHYL 4-({[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-6-YL)AMINO]CARBONYL}AMINO)BENZOATE has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 4-({[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-6-YL)AMINO]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-({[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-6-YL)AMINO]CARBONYL}AMINO)BENZOATE is unique due to its benzotriazine core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H13N5O4

Molecular Weight

339.31 g/mol

IUPAC Name

methyl 4-[(4-oxo-3H-1,2,3-benzotriazin-6-yl)carbamoylamino]benzoate

InChI

InChI=1S/C16H13N5O4/c1-25-15(23)9-2-4-10(5-3-9)17-16(24)18-11-6-7-13-12(8-11)14(22)20-21-19-13/h2-8H,1H3,(H2,17,18,24)(H,19,20,22)

InChI Key

OEOYCGXLZGCPQA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N=NNC3=O

Origin of Product

United States

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